molecular formula C9H8BrF2NO B1375153 2-Bromo-n-(2,4-difluorobenzyl)acetamide CAS No. 1228506-95-3

2-Bromo-n-(2,4-difluorobenzyl)acetamide

Cat. No.: B1375153
CAS No.: 1228506-95-3
M. Wt: 264.07 g/mol
InChI Key: QFASOSRYKBQJCH-UHFFFAOYSA-N
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Description

2-Bromo-n-(2,4-difluorobenzyl)acetamide: is an organic compound with the molecular formula C₉H₈BrF₂NO and a molecular weight of 264.07 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an acetamide group attached to a benzyl ring. It is primarily used in organic synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(2,4-difluorobenzyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-n-(2,4-difluorobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-n-(2,4-difluorobenzyl)acetamide has several scientific research applications, including:

    Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological studies: Used in the study of enzyme inhibition and receptor binding due to its unique chemical structure.

    Industrial applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2,4-difluorobenzyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the acetamide group, contribute to its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-n-(2,4-difluorobenzyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding properties. The acetamide group also contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-N-[(2,4-difluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c10-4-9(14)13-5-6-1-2-7(11)3-8(6)12/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFASOSRYKBQJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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